
1-(2-Methylpropanoyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties
Wirkmechanismus
Target of Action
The primary targets of azetidine derivatives, such as azetidine-2-carboxylic acid (Aze), are often proteins. Aze, for example, is an analog of the amino acid proline (Pro) and can be misincorporated during protein biosynthesis .
Mode of Action
Azetidine derivatives can inhibit the growth of organisms like plants by being misincorporated into proteins in place of proline, leading to the production of misfolded proteins .
Biochemical Pathways
Misincorporation of azetidine derivatives into proteins can affect various biochemical pathways. For instance, it can trigger the unfolded protein response, leading to protein degradation .
Result of Action
The misincorporation of azetidine derivatives into proteins can lead to the production of misfolded proteins, which can disrupt cellular functions and inhibit growth .
Action Environment
The action, efficacy, and stability of azetidine derivatives can be influenced by various environmental factors. For instance, the presence of proline can restore growth reduction caused by Aze .
Biochemische Analyse
Biochemical Properties
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its incorporation into proteins in place of proline, a process facilitated by its structural similarity to proline. This misincorporation can lead to protein misfolding and altered protein function. Additionally, 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has been shown to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase, affecting the catalytic activity and stability of these enzymes .
Cellular Effects
The effects of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound can induce endoplasmic reticulum (ER) stress by promoting the accumulation of misfolded proteins. This stress response activates the unfolded protein response (UPR), leading to changes in gene expression and cellular metabolism. Additionally, 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has been observed to trigger pro-inflammatory and pro-apoptotic pathways in microglial cells, resulting in increased expression of inflammatory cytokines and apoptosis markers .
Molecular Mechanism
At the molecular level, 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. Its structural mimicry of proline allows it to be incorporated into proteins, disrupting normal protein folding and function. This misincorporation can inhibit or activate various enzymes, depending on the context. For example, it can inhibit proline dehydrogenase by competing with proline for binding sites, leading to reduced enzyme activity. Additionally, the compound can induce changes in gene expression by activating stress response pathways, such as the UPR, which modulates the expression of genes involved in protein folding, degradation, and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid in cell culture models has shown sustained activation of stress response pathways and persistent changes in cellular function, including altered metabolism and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid vary with dosage in animal models. At low doses, the compound can induce mild stress responses and minor changes in cellular function. At higher doses, it can cause significant toxicity, including severe ER stress, widespread apoptosis, and organ damage. Studies in mice have shown that high doses of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid can lead to neurological deficits and impaired motor function, highlighting the importance of dosage in determining the compound’s effects .
Metabolic Pathways
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, leading to the formation of various metabolites. These metabolic processes can affect the levels of other metabolites and influence metabolic flux within the cell. Additionally, the compound’s interaction with metabolic enzymes can alter their activity and stability, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells via amino acid transporters, such as the proline transporter, and distributed to various cellular compartments. Its localization within the cell can influence its activity and interactions with other biomolecules. For example, its accumulation in the ER can exacerbate ER stress and promote the activation of stress response pathways .
Subcellular Localization
The subcellular localization of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is primarily within the endoplasmic reticulum, where it can exert its effects on protein folding and stress response pathways. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Its presence in the ER can lead to the activation of the UPR and other stress response pathways, ultimately affecting cellular function and viability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method involves the [2+2] cycloaddition of imines with alkenes to form the azetidine ring. Subsequent acylation and carboxylation reactions introduce the 2-methylpropanoyl and carboxylic acid groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another azetidine derivative, known for its role as a proline analog in biological systems.
1-(2-Methylpropanoyl)azetidine: Similar to the compound but lacks the carboxylic acid group.
Azetidine-3-carboxylic acid: Similar structure but without the 2-methylpropanoyl group
Uniqueness: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is unique due to the presence of both the 2-methylpropanoyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable tool in various research and industrial applications .
Biologische Aktivität
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is classified as an azetidine derivative. Its structure includes an azetidine ring, a carboxylic acid group, and a methylpropanoyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The azetidine ring structure can influence the compound's conformation, enhancing its binding affinity to target biomolecules.
Enzyme Interactions
Research indicates that compounds similar to 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid can act as substrates or inhibitors for various enzymes, including:
- Methyltransferases : These enzymes modify RNA and DNA, impacting gene expression.
- Proteases : Inhibition of these enzymes can lead to altered protein turnover and cellular signaling pathways.
Biological Activities
The compound exhibits several biological activities, which can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Demonstrated effectiveness against bacterial strains in vitro. |
Antiviral | Potential activity against certain viruses, though further studies are needed. |
Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Neuroprotective | Preliminary studies suggest protective effects on neuronal cells under stress conditions. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid.
- Antimicrobial Activity Study
- Cytotoxicity in Cancer Cells
- Neuroprotective Effects
Eigenschaften
IUPAC Name |
1-(2-methylpropanoyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCTGZBJCWEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.